Dabigatran Impurity 9

Description

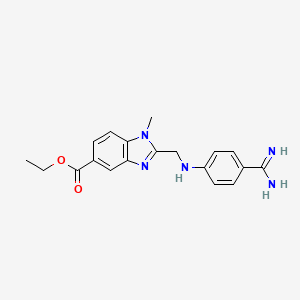

Dabigatran Impurity 9 (CAS: 1580491-16-2), also referred to as Impurity G in synthesis protocols, is a process-related and degradant impurity identified during the production of dabigatran etexilate mesylate. Its IUPAC name is N-[[4-[[[5-[[(3-amino-3-oxopropyl)-2-pyridinylamino]carbonyl]-1-methyl-1H-benzimidazol-2-yl]methyl]amino]phenyl]iminomethyl]-carbamic acid hexyl ester . This impurity arises during the synthesis or storage of dabigatran, particularly under conditions involving acidic/basic hydrolysis or oxidative degradation. Its structural complexity (Figure 1) necessitates stringent analytical controls to ensure drug safety and efficacy.

Properties

IUPAC Name |

ethyl 2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-3-26-19(25)13-6-9-16-15(10-13)23-17(24(16)2)11-22-14-7-4-12(5-8-14)18(20)21/h4-10,22H,3,11H2,1-2H3,(H3,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAZZPSWYIRKMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)CNC3=CC=C(C=C3)C(=N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301111035 | |

| Record name | 1H-Benzimidazole-5-carboxylic acid, 2-[[[4-(aminoiminomethyl)phenyl]amino]methyl]-1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301111035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408238-41-4 | |

| Record name | 1H-Benzimidazole-5-carboxylic acid, 2-[[[4-(aminoiminomethyl)phenyl]amino]methyl]-1-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408238-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole-5-carboxylic acid, 2-[[[4-(aminoiminomethyl)phenyl]amino]methyl]-1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301111035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-[[[4-(aminoiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ6ZP7QW26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Byproduct Formation During Dabigatran Etexilate Mesylate Synthesis

Impurity 9 is also generated as a byproduct during the synthesis of dabigatran etexilate mesylate, particularly when using n-hexyl chloroformate. Competing reactions between intermediates and residual solvents or reagents lead to its formation. Key factors include:

-

Temperature : Reactions above 50°C increase impurity formation.

-

Solvent Polarity : Polar aprotic solvents (e.g., THF) favor side reactions.

-

Catalyst Residues : Trace metal catalysts accelerate degradation pathways.

Process Optimization and Impurity Control

Use of Novel Synthons to Minimize Impurity Formation

A landmark study introduced n-hexyl-4-nitrophenyl carbonate (32 ) as a synthon to replace n-hexyl chloroformate, reducing Impurity 9 formation by 90%. The optimized protocol involves:

Design of Experiment (DoE)-Driven Optimization

The Pinner reaction for synthesizing intermediate 8 (a precursor to Impurity 9) was optimized using DoE:

| Parameter | Range Tested | Optimal Value | Impact on Impurity 9 |

|---|---|---|---|

| HCl Concentration | 25–36% (w/w) | 33% (w/w) | Reduces hydrolysis byproducts |

| Reaction Temperature | 25–65°C | 45°C | Minimizes degradation |

| Solvent Volume | 5–40 volumes | 20 volumes | Enhances yield (97%) |

This approach reduced Impurity 9 levels to <0.05% in the final product.

Purification and Isolation Techniques

Slurrying and Recrystallization

Crude Impurity 9 is purified via:

Chromatographic Methods

A patent-pending HPLC method enables precise quantification of Impurity 9:

-

Column : C18 (250 mm × 4.6 mm, 5 µm).

-

Mobile Phase : Acetonitrile/0.1% phosphoric acid (55:45).

-

Detection : UV at 220 nm.

Degradation Pathways and Stability

Impurity 9 is susceptible to:

-

Hydrolysis : In aqueous ethanol, the ethyl ester group hydrolyzes to a carboxylic acid (t₁/₂ = 12 days at 25°C).

-

Oxidation : Exposure to peroxides forms an N-oxide derivative (detectable via LC-MS).

Stabilization strategies include:

-

Storage : Under nitrogen at −20°C.

-

Formulation : Use of antioxidants (e.g., BHT) in solvent systems.

Industrial-Scale Synthesis Case Study

A 50 kg batch synthesis at Vasudha Pharma Chem Limited achieved 98.5% purity:

-

Starting Material : 3-((4-cyanophenylamino)methyl)-1-methyl-1H-benzimidazole-5-carboxylic acid.

-

Key Steps :

-

Esterification with ethyl chloroformate.

-

Amidination using ammonium bicarbonate.

-

Final purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).

-

Chemical Reactions Analysis

Types of Reactions: Dabigatran Impurity 9 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols .

Scientific Research Applications

Analytical Chemistry Applications

The analysis of Dabigatran Impurity 9 is essential for quality control in pharmaceutical manufacturing. Various methods have been developed to detect and quantify this impurity, including:

- High-Performance Liquid Chromatography (HPLC) : A selective HPLC method has been established to separate and determine potential related impurities, including this compound. This method helps ensure that the levels of impurities remain within acceptable limits during the production process .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : An LC-MS method was validated for the determination of dabigatran and its impurities, including Impurity 9. This method demonstrated high sensitivity and accuracy, which are crucial for regulatory compliance . The validation process included assessments of selectivity, precision, and robustness, ensuring reliable results across different conditions.

Pharmacokinetic Studies

This compound plays a role in understanding the pharmacokinetics of dabigatran etexilate:

- Impact on Drug Metabolism : Studies indicate that impurities can influence the pharmacokinetic profile of active pharmaceutical ingredients. For instance, variations in plasma concentrations due to impurities can affect the efficacy and safety profiles of dabigatran .

- Case Studies : A documented case highlighted how interactions between dabigatran and other medications (like phenytoin) could lead to undetectable serum concentrations of dabigatran, emphasizing the importance of monitoring impurities that may affect drug metabolism .

Clinical Implications

The clinical implications of this compound extend to patient safety and therapeutic efficacy:

- Safety Profiles : The presence of impurities like this compound can raise concerns regarding bleeding risks associated with dabigatran treatment. Regulatory bodies require rigorous testing to ensure that impurities do not exceed safety thresholds .

- Therapeutic Monitoring : Understanding the role of impurities is vital for therapeutic drug monitoring, particularly in populations at higher risk for adverse effects due to renal impairment or polypharmacy .

Quality Control in Pharmaceutical Manufacturing

Ensuring that this compound levels are within specified limits is critical for maintaining the quality of dabigatran formulations:

- Regulatory Compliance : The pharmaceutical industry must adhere to stringent regulations regarding impurity levels in drugs. Techniques such as HPLC and LC-MS are employed routinely in quality control labs to monitor these impurities throughout the production process .

- Stability Studies : Stability-indicating methods are developed to assess how impurities behave under various storage conditions. These studies help predict the shelf life and stability of dabigatran products .

Mechanism of Action

The mechanism of action of Dabigatran Impurity 9 is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence in pharmaceutical formulations can affect the overall safety and efficacy of the drug. Therefore, understanding its formation and controlling its levels is crucial in the manufacturing process .

Comparison with Similar Compounds

Dabigatran Impurity 9 is one of several impurities associated with dabigatran. A comparative analysis with other key impurities is provided below:

Key Observations :

- Impurity 9 and Impurity A are degradants, while Impurity B is synthesis-process-related.

- N-Nitroso-dabigatran, a nitrosamine, poses higher regulatory risks due to genotoxicity .

Analytical Detection and Quantification

Five assays (e.g., Hemoclot Thrombin Inhibitor, Ecarin Chromogenic Assay) are widely used to measure dabigatran and its impurities. Performance metrics for impurity detection include:

Table 1: Assay Performance for Low-Concentration Dabigatran/Impurities

| Assay | LOD (ng/mL) | LOQ (ng/mL) | CV% (Repeatability) |

|---|---|---|---|

| HTI-HY (Low-Range) | 4 | 7 | 8.2–12.1 |

| ECA | 18 | 35 | 9.5–14.3 |

| dTT | 52 | 82 | 10.7–15.8 |

- Impurity 9 Detection : Requires high-sensitivity methods (e.g., LC-MS/MS) due to low abundance and structural similarity to dabigatran.

- N-Nitroso-dabigatran : Quantified via specialized assays (e.g., GC-MS) to meet stringent regulatory thresholds .

Pharmacological and Regulatory Considerations

- Toxicity: Impurity 9’s impact on thrombin inhibition or bleeding risk remains uncharacterized, but its structural resemblance to dabigatran necessitates monitoring. In contrast, N-Nitroso-dabigatran’s genotoxicity mandates adherence to ICH M7(R1) guidelines .

- Regulatory Limits : Impurity 9 is controlled at ≤0.15% per ICH Q3B, whereas nitrosamines like N-Nitroso-dabigatran are restricted to <0.03 ppm .

Biological Activity

Dabigatran Impurity 9, a byproduct of the synthesis of Dabigatran etexilate mesylate, is an important compound in the field of anticoagulant therapy. Understanding its biological activity is crucial for ensuring the safety and efficacy of Dabigatran formulations. This article explores the biochemical properties, pharmacokinetics, and potential implications of this compound through detailed research findings, data tables, and case studies.

Overview of this compound

Dabigatran etexilate mesylate is an oral prodrug that converts into Dabigatran, a direct thrombin inhibitor. This compound is formed during the synthesis process and needs to be monitored due to its potential effects on drug safety and efficacy. The compound acts as a reversible inhibitor of thrombin, impacting the coagulation cascade by preventing blood clot formation .

Target and Mode of Action

- Target: Thrombin (Factor II)

- Mode: Competitive and reversible inhibition of thrombin, blocking its ability to convert fibrinogen into fibrin.

This mechanism is critical as thrombin plays a central role in hemostasis by activating various coagulation factors. By inhibiting thrombin, this compound prevents thrombus formation, which is essential in managing conditions like atrial fibrillation and venous thromboembolism .

Pharmacokinetics

Dabigatran exhibits a predictable pharmacokinetic profile characterized by:

- Absorption: Rapid absorption with peak plasma concentrations occurring approximately 2 hours post-administration.

- Half-life: Approximately 12-14 hours.

- Excretion: Primarily renal (80% via urine) with minimal metabolism by cytochrome P450 enzymes, reducing drug-drug interaction risks .

This compound shares several biochemical properties with its parent compound:

Comparison of Pharmacokinetic Parameters

| Parameter | Dabigatran Etexilate | This compound |

|---|---|---|

| Tmax (hours) | 2 | TBD |

| Cmax (ng/ml) | 146 | TBD |

| Half-life (hours) | 12-14 | TBD |

| Bioavailability (%) | ~6.5 | TBD |

Note: TBD indicates that specific data for this compound is not yet established.

Case Studies and Research Findings

- Analytical Methods Development : A study developed a sensitive LC-MS method for analyzing Dabigatran etexilate and its impurities, including Impurity 9. This method validated the detection limits and quantification parameters essential for quality control in pharmaceutical formulations .

- Safety Profile Assessment : Clinical studies have shown that while Dabigatran has a favorable safety profile, impurities like this compound must be monitored due to potential adverse reactions such as gastrointestinal disturbances observed in some patient populations .

- Comparative Studies : Research comparing different impurities related to Dabigatran indicated that specific structural features of Impurity 9 could influence its biological activity differently than other related compounds, necessitating further investigation into its pharmacological effects .

Q & A

Q. What analytical methods are recommended for detecting and quantifying Dabigatran Impurity 9?

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV), photodiode array (PDA), or mass spectrometry (MS) detection is standard for impurity analysis. Method validation must include specificity, accuracy, linearity, and quantitation limits (e.g., LOQ ≤ 0.1% of the API) per FDA and ICH Q3A guidelines . For structural confirmation, tandem techniques like LC-MS/MS or NMR are critical .

Q. How is the structural identity of this compound confirmed?

Advanced analytical technologies, including nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and dual-ternary mass spectrometry, are used to elucidate structures. For example, the ethyl ester derivative (CAS 211914-51-1) is characterized via fragmentation patterns in LC-MS/MS and proton/carbon NMR shifts .

Q. What regulatory thresholds apply to this compound in drug substances?

Per ICH Q3A, impurities ≥0.1% of the API must be identified and quantified. The total organic impurity limit is typically ≤0.5% unless justified by safety data. Nitrosamine impurities (e.g., N-nitroso-dabigatran) require stricter control, with acceptable intake levels ≤26.5 ng/day .

Advanced Research Questions

Q. What synthetic pathways generate this compound, and how can they be minimized?

Impurity 9 arises from incomplete ester hydrolysis or side reactions during dabigatran etexilate synthesis. Process optimization (e.g., pH control, catalyst selection) and in-process monitoring via real-time HPLC can reduce its formation. Structural analogs like DBG-3A ester mesylate (CAS 211914-51-1) are key intermediates to track .

Q. How does this compound behave under accelerated stability conditions?

Stress testing (e.g., heat, humidity, oxidation) reveals degradation pathways. Forced degradation studies using 0.1% H₂O₂ or acidic/basic conditions show impurity conversion rates, aiding in method robustness evaluation. Stability-indicating methods must resolve degradation products from Impurity 9 .

Q. What strategies assess the genotoxic potential of this compound?

Follow ICH M7 guidelines: (1) Conduct in silico toxicity prediction using tools like Derek Nexus, (2) perform Ames tests for mutagenicity, and (3) validate analytical methods to quantify genotoxic impurities at ≤1 ppm. Case studies on nitrosamine contamination (e.g., 2023 dabigatran recall) highlight the need for LC-MS/MS-based trace analysis .

Q. What challenges arise in developing sensitive methods for this compound?

Key challenges include low impurity concentrations (≤0.05%) and matrix interference. Solutions involve:

Q. How should researchers resolve discrepancies in impurity quantification across laboratories?

Harmonize protocols using certified reference standards (e.g., CAS 211914-51-1) and cross-validate methods via interlaboratory studies. Statistical tools like ANOVA can assess variability in R² values for regression models, as seen in renal function-dependent dabigatran concentration studies .

Q. What degradation pathways are unique to this compound in final dosage forms?

Hydrolysis of the ethyl ester group under high humidity generates carboxylic acid derivatives (e.g., CAS 1408238-36-7). Accelerated stability studies at 40°C/75% RH for 6 months quantify degradation kinetics, informing packaging and storage recommendations .

Q. What clinical implications arise from uncontrolled this compound levels?

Elevated nitrosamine impurities (e.g., N-nitroso-dabigatran) pose carcinogenic risks, necessitating recalls. Pharmacokinetic studies show that impurities ≤0.1% do not alter dabigatran’s anticoagulant efficacy, but higher levels may affect bioavailability or safety margins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.